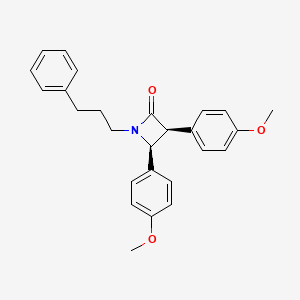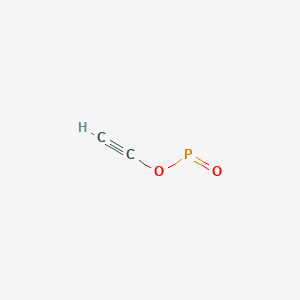
1-Phosphorosooxyethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphorosooxyethyne is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyne group and an oxygen atom
Métodos De Preparación
The synthesis of 1-phosphorosooxyethyne typically involves the reaction of phosphorus trichloride with acetylene in the presence of a base. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
1-Phosphorosooxyethyne undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphorosooxyethyne oxides.
Reduction: The reduction of this compound can lead to the formation of phosphorosooxyethyne hydrides.
Substitution: In this reaction, one of the atoms in the compound is replaced by another atom or group of atoms. Common reagents for substitution reactions include halogens and alkyl groups.
Addition: This reaction involves the addition of atoms or groups to the triple bond of the ethyne group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include phosphorosooxyethyne oxides, hydrides, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-Phosphorosooxyethyne has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-phosphorosooxyethyne involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
1-Phosphorosooxyethyne can be compared with other similar compounds, such as:
Phosphorosooxyethane: This compound has a similar structure but with an ethane group instead of an ethyne group.
Phosphorosooxypropane: This compound contains a propane group and exhibits different chemical properties.
Phosphorosooxybutane: This compound has a butane group and is used in different applications.
The uniqueness of this compound lies in its ethyne group, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
919787-15-8 |
|---|---|
Fórmula molecular |
C2HO2P |
Peso molecular |
88.00 g/mol |
Nombre IUPAC |
1-phosphorosooxyethyne |
InChI |
InChI=1S/C2HO2P/c1-2-4-5-3/h1H |
Clave InChI |
RLQJYKDLTTUDFR-UHFFFAOYSA-N |
SMILES canónico |
C#COP=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



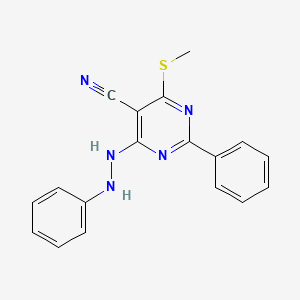
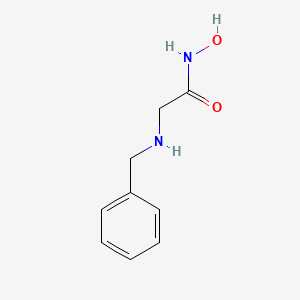
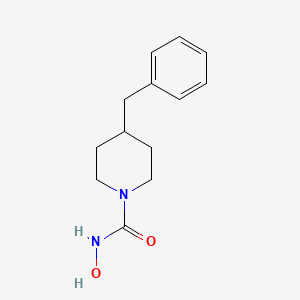
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)

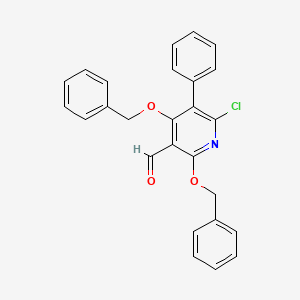

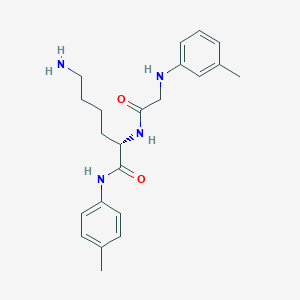
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
